molecular formula C7H4Cl2O B046567 3-Chlorobenzoyl chloride CAS No. 618-46-2

3-Chlorobenzoyl chloride

Cat. No. B046567
CAS RN: 618-46-2
M. Wt: 175.01 g/mol
InChI Key: WHIHIKVIWVIIER-UHFFFAOYSA-N
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Description

3-Chlorobenzoyl chloride, also known as 3-chloro-2-chlorobenzoyl chloride, is an important organic compound used as a starting material in a variety of synthetic organic reactions. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. This compound is a versatile reagent used for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of ionic liquids and polymers.

Scientific Research Applications

  • Synthesis of Nitrosobenzene : 3-chloroperbenzoic acid-17O,18O, derived from 3-Chlorobenzoyl chloride, is used for synthesizing nitrosobenzene-17O,18O and nitrosobenzene-15N. These compounds have potential applications in organic synthesis and catalysis (Bleasdale et al., 1993).

  • Production of Building Blocks : The continuous flow production of 3-chloropropionyl chloride, a related compound, offers a safer, efficient, and cost-effective method for producing building blocks used in adhesives, pharmaceuticals, and herbicides (Movsisyan et al., 2018).

  • Groundwater Decontamination : A chlorobenzoate-enriched biofilm reactor effectively dechlorinates tetrachloroethylene (TCE) and 3-chlorobenzoate in groundwater, hinting at its potential for treating other chloroaliphatic contaminants (Fathepure & Tiedje, 1994).

  • Pharmaceutical Applications : Compounds such as 1-allyl-3-(2-chlorobenzoyl) thiourea, derived from this compound, exhibit good analgesic activity, suggesting potential as a drug candidate for treating pain (Shalas et al., 2016).

  • Synthesis of Cytotoxic Compounds : 3-Chlorobenzofuran-2-yl synthesized compounds were evaluated for antiviral activity against various viruses, although no specific antiviral activity was noted (Shahar Yar et al., 2009).

  • Ionic Liquids for Clean Technology : Room-temperature chloroaluminate(III) ionic liquids, potentially involving this compound, are used as solvents for clean synthesis and catalytic processes, offering potential for future industrial processes (Seddon, 1997).

  • Environmental Management : The degradation of 3-chlorobenzoate by various bacterial strains, such as Bacillus sp. OS13, offers potential for managing environments contaminated with chlorinated compounds (Mulla et al., 2016).

  • Chemical Sensitization Studies : Studies on sensitization of animals with simple chemical compounds, including acyl chlorides like this compound, have shown significant findings related to the formation of conjugated antigens and skin reactions (Landsteiner & Jacobs, 1936).

Safety and Hazards

3-Chlorobenzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

3-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIHIKVIWVIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
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DSSTOX Substance ID

DTXSID1060681
Record name Benzoyl chloride, 3-chloro-
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Molecular Weight

175.01 g/mol
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CAS RN

618-46-2
Record name 3-Chlorobenzoyl chloride
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Record name Benzoyl chloride, 3-chloro-
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Record name 3-Chlorobenzoyl chloride
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Record name Benzoyl chloride, 3-chloro-
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Record name Benzoyl chloride, 3-chloro-
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Record name 3-chlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

17.2 g of the double bonds-containing mCOC copolymer (containing 15 mol % ENB) obtained from Example 6 and 100 ml of cyclohexene were placed in a 300 ml Schlenk round-bottom bottle wrapped with aluminum foil, and then 1.72 g of 3-chloroperoxybenzoic acid was added to the mCOC/cyclohexane solution. The reaction was conducted in a dark room at room temperature for 2 hours. Then, the reaction mixture was washed with methanol repeatly, filtered, and dried under vacuum. From 1H NMR spectrum, it was observed that the chemical shift of the double bond (5.2 ppm) disappeared and the chemical shift of epoxy group at 3.0 ppm appeared.
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Synthesis routes and methods II

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
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Synthesis routes and methods III

Procedure details

A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum to afford 3-chlorobenzoyl chloride as light yellow oil (30 g, 90%).
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Synthesis routes and methods IV

Procedure details

In the commercial process for producing herbicidal bifenox, i.e., methyl 2-nitro-5-(2'4'-dichlorophenoxy)-benzoate, preparation of a reaction precursor involves the chlorination of benzoyl chloride to obtain m-chlorobenzoyl chloride. This material is then reacted with methanol to produce the corresponding methyl chlorobenzoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the common synthetic applications of 3-chlorobenzoyl chloride?

A1: this compound serves as a versatile building block in organic synthesis. It readily reacts with amines to form amides, a reaction often employed in medicinal chemistry. For example, it's been used to synthesize derivatives of paracetamol [] and anthranilic acid [], aiming to improve their analgesic properties. Furthermore, it's utilized in the synthesis of esters [, ], potentially valuable compounds in various fields.

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the electron-withdrawing chlorine atom at the 3-position of the benzoyl chloride increases its electrophilicity. This makes the carbonyl carbon more susceptible to nucleophilic attack, enhancing its reactivity with nucleophiles like amines and alcohols.

Q3: Can you provide an example of how this compound is used in materials science?

A3: Researchers have utilized this compound in the synthesis of poly(aryl ether ketone)s, a class of high-performance polymers []. In this context, it was used to create a monomer, 3,3′-bis(4-fluorobenzoyl)biphenyl, contributing to the polymer's desirable thermal and mechanical properties.

Q4: Have any studies explored the potential biological activity of compounds derived from this compound?

A4: Yes, several studies have investigated the biological activity of compounds synthesized using this compound. For instance, researchers synthesized novel benzopyranylflavonoids with potential anti-tumor activity []. Additionally, a study explored the analgesic activity of 3-chlorobenzoyl-N-(2-amino-4-chlorophenyl)anthranilic acid, finding promising results compared to existing analgesics [].

Q5: Are there any computational studies that provide insights into the binding interactions of this compound derivatives?

A5: Researchers have employed molecular docking simulations to predict the binding modes and affinities of this compound derivatives to their target proteins. For example, in a study exploring potential analgesic compounds, docking studies were conducted to understand the interaction of a derivative with the cyclooxygenase-2 receptor []. Similarly, docking studies were used to investigate the binding of 1-(3-chlorobenzoyl)-1,3-dimethylurea to Checkpoint kinase 1 (Chk1) []. These studies provide valuable information for optimizing the design of more potent and selective drug candidates.

Q6: Have any studies investigated the structure-activity relationship (SAR) of compounds containing the 3-chlorobenzoyl moiety?

A6: While specific SAR studies focusing solely on the 3-chlorobenzoyl moiety might be limited, research often explores modifications to the overall structure of compounds containing this group. For example, in the synthesis of paracetamol derivatives [], different positions of the chlorine atom on the benzoyl ring were explored to understand their impact on analgesic activity. These investigations provide insights into how structural modifications can influence a compound's biological profile.

Q7: Are there any safety concerns associated with handling this compound?

A7: As with many chemical reagents, this compound requires careful handling. It is generally recommended to handle it in a well-ventilated area using appropriate personal protective equipment like gloves and safety goggles. It's essential to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

Q8: What analytical techniques are commonly used to characterize compounds synthesized using this compound?

A8: Various spectroscopic and analytical techniques are employed to confirm the identity and purity of compounds synthesized using this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, , , ]
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by analyzing the absorption of infrared radiation. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and provides structural information by analyzing the mass-to-charge ratio of ions. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzes the absorption and transmission of UV-Vis light, providing information about electronic transitions and conjugation in the molecule. [, ]
  • Thin Layer Chromatography (TLC): A simple technique to monitor reaction progress and assess the purity of synthesized compounds. [, ]

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